molecular formula C21H38O3Si2 B115054 alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha'-ethynyl-alpha,alpha'-dimethyl-1,1-cyclopropanedimethanol CAS No. 1797112-19-6

alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha'-ethynyl-alpha,alpha'-dimethyl-1,1-cyclopropanedimethanol

Cat. No.: B115054
CAS No.: 1797112-19-6
M. Wt: 394.7 g/mol
InChI Key: VLGJNTIWORJJES-UHFFFAOYSA-N
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Description

Alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha’-ethynyl-alpha,alpha’-dimethyl-1,1-cyclopropanedimethanol is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple silyl groups and a cyclopropane ring, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha’-ethynyl-alpha,alpha’-dimethyl-1,1-cyclopropanedimethanol typically involves multiple steps. . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors, for example, can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha’-ethynyl-alpha,alpha’-dimethyl-1,1-cyclopropanedimethanol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the silyl groups, using reagents like sodium hydride or lithium aluminum hydride

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha’-ethynyl-alpha,alpha’-dimethyl-1,1-cyclopropanedimethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions.

    Medicine: Explored for its potential therapeutic properties, including antitumor activity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For instance, it may act as an inhibitor or activator of specific enzymes, influencing biochemical reactions and cellular processes. The presence of silyl groups can also enhance its stability and reactivity, making it a versatile tool in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butyldimethylsilyloxy)-1-(2’-trimethylsilyl)ethynylcyclopropane: Shares similar structural features and reactivity.

    4-((tert-Butyldimethylsilyloxy)methyl)aniline: Another compound with tert-butyldimethylsilyloxy groups, used in organic synthesis

Uniqueness

Alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha’-ethynyl-alpha,alpha’-dimethyl-1,1-cyclopropanedimethanol stands out due to its unique combination of silyl groups and cyclopropane ring, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in various research applications .

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2-[1-(2-hydroxybut-3-yn-2-yl)cyclopropyl]-5-trimethylsilylpent-4-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O3Si2/c1-12-19(5,22)21(14-15-21)20(6,23)17(13-16-25(7,8)9)24-26(10,11)18(2,3)4/h1,17,22-23H,14-15H2,2-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGJNTIWORJJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C#C[Si](C)(C)C)C(C)(C1(CC1)C(C)(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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